N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a methanesulfonylphenyl group and a methylsulfanyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of the Methanesulfonylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methanesulfonylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable methanesulfonylphenyl halide and a base.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylphenyl group and the methylsulfanyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
- N-(2-fluoro-4-methanesulfonylphenyl)-5-methyl-6-{[(1R,5R)-9-(3,3,3-trifluoropropyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]oxy}pyrimidin-4-amine
- N-(4-methanesulfonylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBRAWZIQSDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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